1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified oxolane ring. The presence of hydroxyl, methoxy, and methylidene groups contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrimidine derivative with a suitably protected oxolane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.
Tetrahydrouridine: Another pyrimidine derivative with distinct biological activities.
Uniqueness
1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O5 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O5/c1-5-7(14)8(16-2)9(17-5)12-4-3-6(13)11-10(12)15/h3-4,7-9,14H,1H2,2H3,(H,11,13,15)/t7-,8-,9-/m1/s1 |
InChI Key |
AYTOADFYFHPUBK-IWSPIJDZSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](C(=C)O[C@H]1N2C=CC(=O)NC2=O)O |
Canonical SMILES |
COC1C(C(=C)OC1N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
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